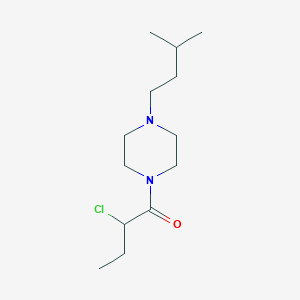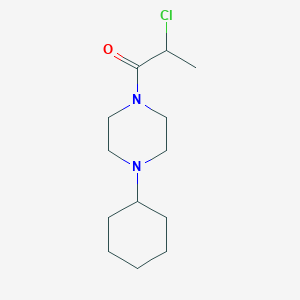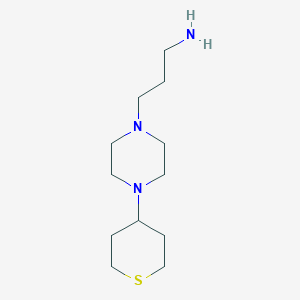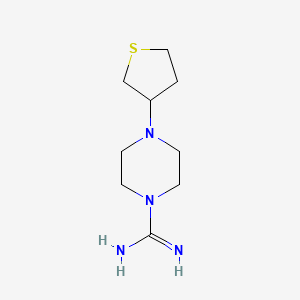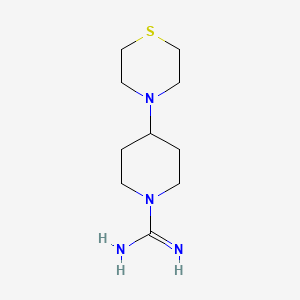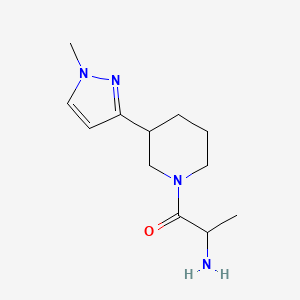
2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Übersicht
Beschreibung
2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cytochrome P450 Inhibition
In the context of drug metabolism and potential drug-drug interactions (DDIs), the study of cytochrome P450 (CYP) enzymes is crucial. Selective chemical inhibitors of CYP isoforms are utilized to understand the metabolic pathways of various drugs. For instance, compounds structurally related to 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one could potentially serve as selective inhibitors or substrates for these enzymes, aiding in the phenotyping of drug metabolism Khojasteh et al., 2011.
Dipeptidyl Peptidase IV Inhibition
The inhibition of dipeptidyl peptidase IV (DPP IV) is a validated target for the treatment of type 2 diabetes mellitus (T2DM), with several inhibitors reported as antidiabetic drugs. Compounds with similar structures to the one may have the potential to influence the activity of DPP IV, affecting the degradation of incretin molecules and thereby insulin secretion Mendieta et al., 2011.
Heterocyclic Compound Synthesis
The synthesis and functionalization of heterocyclic compounds, such as pyrazolines and pyrazoles, are of significant interest in medicinal chemistry due to their diverse biological activities. The compound , featuring both a pyrazole and piperidine moiety, may be relevant in the synthesis or study of new heterocyclic structures with potential therapeutic applications Gomaa & Ali, 2020.
Flavour Compounds in Foods
Branched aldehydes, derived from amino acids through metabolic pathways, contribute significantly to the flavor profile of various food products. The study of such compounds and their formation or degradation pathways could be relevant for improving food quality and understanding flavor science. Compounds related to this compound might intersect with this research area through their potential roles in flavor chemistry or as intermediates in the synthesis of flavor compounds Smit, Engels, & Smit, 2009.
Antifungal Activity
The search for new antifungal agents against specific pathogens, such as Fusarium oxysporum, involves the testing and development of synthetic compounds. Compounds structurally similar to the query molecule could have potential antifungal activities, contributing to agricultural or medical research focused on combating fungal infections Kaddouri et al., 2022.
Wirkmechanismus
Target of Action
Compounds containing imidazole and pyrazole moieties, which are present in this compound, are known to interact with a broad range of biological targets .
Mode of Action
Compounds containing imidazole and pyrazole moieties are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It is known that compounds containing imidazole and pyrazole moieties can interact with various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Compounds containing imidazole and pyrazole moieties are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the action and efficacy of a compound .
Biochemische Analyse
Biochemical Properties
2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, altering their catalytic activity. Additionally, it can bind to specific protein receptors, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, the compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, such as the MAPK/ERK pathway, resulting in altered cell proliferation, differentiation, or apoptosis . Furthermore, the compound may affect cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding to specific biomolecules, such as enzymes or receptors, and altering their activity. For instance, the compound can act as an enzyme inhibitor or activator, depending on the target enzyme and the context of the interaction . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can change over time, with some studies reporting delayed or prolonged responses depending on the experimental conditions . Long-term exposure to the compound may lead to adaptive changes in cellular processes, such as altered gene expression or metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as enhancing specific cellular functions or signaling pathways . At higher doses, it can exhibit toxic or adverse effects, including cellular damage, inflammation, or disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular and organismal function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis, the citric acid cycle, or lipid metabolism . These interactions can lead to changes in the production and utilization of metabolic intermediates, affecting overall cellular energy balance and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by transporter proteins, such as ABC transporters or solute carriers . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s bioavailability and efficacy in different tissues and cell types .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and targeting sequences . This localization can influence its activity and function, as the compound may exert different effects in distinct subcellular environments.
Eigenschaften
IUPAC Name |
2-amino-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9(13)12(17)16-6-3-4-10(8-16)11-5-7-15(2)14-11/h5,7,9-10H,3-4,6,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNSENSESGLLOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C2=NN(C=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


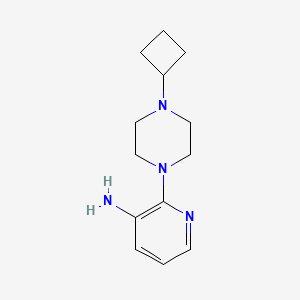
![5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478718.png)
![2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one](/img/structure/B1478719.png)
![2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478720.png)
![4-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)cyclohexane-1-carboxylic acid](/img/structure/B1478721.png)
![3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1478722.png)
![2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1478727.png)
